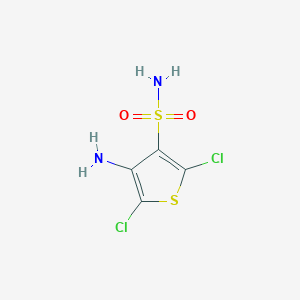
4-Amino-2,5-dichloro-3-thiophenesulphonamide
货号 B8508458
分子量: 247.1 g/mol
InChI 键: VDCYGXNEHSFARM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07476668B2
Procedure details


250 mg of the compound of Step C above are dissolved in 2.5 ml of trimethyl orthoformate. The solution is brought to boiling in an open vessel. After 1.5 hours, the reaction is complete. The solution is allowed to cool, yielding a beige precipitate which is collected by filtration, washed with diethyl ether and dried.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([S:9]([NH2:12])(=[O:11])=[O:10])=[C:4]([Cl:8])[S:5][C:6]=1[Cl:7].[CH:13](OC)(OC)OC>>[Cl:7][C:6]1[S:5][C:4]([Cl:8])=[C:3]2[S:9](=[O:10])(=[O:11])[N:12]=[CH:13][NH:1][C:2]=12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(SC1Cl)Cl)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to boiling in an open vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a beige precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1SC(=C2C1NC=NS2(=O)=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
